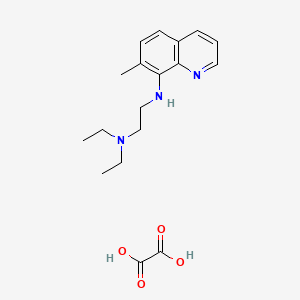

Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate

Description

Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Properties

CAS No. |

6285-17-2 |

|---|---|

Molecular Formula |

C18H25N3O4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-(7-methylquinolin-8-yl)ethane-1,2-diamine;oxalic acid |

InChI |

InChI=1S/C16H23N3.C2H2O4/c1-4-19(5-2)12-11-18-15-13(3)8-9-14-7-6-10-17-16(14)15;3-1(4)2(5)6/h6-10,18H,4-5,11-12H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

RTCXDABEYIEENG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=C(C=CC2=C1N=CC=C2)C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . These methods often use α,β-unsaturated aldehydes and substituted anilines as starting materials. For instance, a one-pot method for constructing quinolines involves the use of heteropolyacids as catalysts . Additionally, green and clean synthesis methods, such as microwave-assisted synthesis and solvent-free conditions, have been developed to produce quinoline derivatives more sustainably .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems and eco-friendly methods to enhance yield and reduce environmental impact. Catalysts like Cu(OTf)2 and phosphotungstic acid are commonly used in these processes . The use of recyclable and reusable catalysts, as well as solvent-free reaction conditions, are emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for quinoline derivatives.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and thiols . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines . Substitution reactions can lead to various substituted quinoline derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives are known for their biological activity, particularly in the context of drug development. The specific compound under consideration has shown promise in several areas:

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate effectively reduced cell viability in various cancer cell lines at concentrations as low as 10 µM. This suggests a strong potential for development as an anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes, making it a candidate for further studies in antibiotic development .

Neurological Applications

Quinoline derivatives have been studied for their effects on the central nervous system. The compound's interaction with neurotransmitter receptors indicates potential use in treating neurological disorders such as anxiety and depression. Its ability to modulate receptor activity could lead to new therapeutic strategies .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its safe application in medicine:

- Acute Toxicity : Toxicity studies have shown an LD50 value of approximately 18 mg/kg when administered intravenously in rodent models. This data highlights the need for careful dosage management in therapeutic contexts .

- Chronic Toxicity : Long-term exposure studies are necessary to evaluate the compound's safety over extended periods, particularly concerning potential carcinogenic effects.

Case Studies and Research Findings

Several studies have documented the applications and effects of quinoline derivatives:

Mechanism of Action

The mechanism of action of quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This binding stabilizes the enzyme-DNA complex, leading to cell death . Additionally, quinoline derivatives can interact with various receptors and enzymes in the human body, contributing to their pharmacological effects .

Comparison with Similar Compounds

Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate can be compared with other similar compounds, such as:

Quinoline-5,8-dione derivatives: These compounds exhibit high antitumor activity and are selective inhibitors of certain tumor cell types.

Quinoxalines: These are 1,4-diazines with widespread occurrence in nature and valuable scaffolds in organic synthesis.

Quinolin-8-amines: These compounds are isomerically related to quinoxalines and are used as ligands in coordination chemistry and agents for various diseases.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Biological Activity

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

This compound is synthesized through a multi-step process involving the reaction of 7-methylquinoline with diethylaminoethylamine followed by oxalic acid treatment to form the monooxalate salt. The synthesis pathway typically includes:

- Formation of the quinoline core : Utilizing known synthetic routes for quinoline derivatives.

- Alkylation with diethylaminoethylamine : This step introduces the diethylamino group.

- Salification with oxalic acid : To yield the monooxalate form.

Quinoline derivatives often exhibit their biological effects through various mechanisms:

- Muscarinic Receptor Antagonism : Some studies indicate that related compounds can act as antagonists at muscarinic receptors (M1, M2, M3), which are involved in several physiological processes including smooth muscle contraction and glandular secretion .

- Tyrosine Kinase Inhibition : Certain quinoline derivatives have shown promise in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .

- Cytotoxic Activity : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for anti-cancer therapies .

Antimicrobial Activity

Quinoline derivatives have been evaluated for their antimicrobial properties. A study assessing substituted quinolines showed promising results against Mycobacterium tuberculosis and other bacterial strains. The most effective compounds demonstrated IC50 values significantly lower than standard treatments like isoniazid .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxicity of this compound against human leukemia cell lines. The results indicated that this compound exhibits moderate growth inhibition, with a notable delay in tumor growth in vivo models .

| Compound | Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Quinoline Compound | THP-1 (Human Monocytic Leukemia) | 15 | Moderate |

| Standard Treatment | Doxorubicin | 5 | High |

Case Studies

- Urological Applications : A patent describes the use of similar quinoline derivatives for treating urological disorders by selectively antagonizing muscarinic receptors involved in bladder control . Clinical trials are ongoing to assess efficacy and safety.

- Respiratory Diseases : Another study highlighted the potential of these compounds in treating respiratory conditions such as asthma and chronic bronchitis due to their receptor antagonism properties .

- Cancer Research : Experimental treatments using quinoline derivatives have shown promise in delaying tumor growth in animal models of colon cancer, suggesting further investigation into their application as anti-cancer agents is warranted .

Q & A

Basic: What are effective synthetic routes for preparing 8-(2-(diethylamino)ethylamino)-7-methylquinoline monooxalate?

Methodological Answer:

The compound can be synthesized via Mannich base formation or Bucherer-type reactions . For Mannich approaches, a quinoline derivative (e.g., 8-hydroxyquinoline) is reacted with formaldehyde and a secondary amine (e.g., diethylamine) under reflux in ethanol with triethylamine as a catalyst . The oxalate salt is then formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol). For purification, recrystallization from ethanol-water mixtures is recommended to isolate high-purity crystals .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to ensure complete substitution at the 8-position.

- Use inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the quinoline aromatic protons (δ 7.5–8.5 ppm), methyl group at position 7 (singlet, δ ~2.5 ppm), and diethylaminoethylamino side chain (multiplets for –CH₂– groups at δ 2.6–3.5 ppm and –N(CH₂CH₃)₂ at δ 1.0–1.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS should display the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₇H₂₄N₃O₄ (oxalate salt). Fragmentation patterns should confirm the diethylaminoethylamino side chain .

- IR Spectroscopy : Look for N–H stretching (~3300 cm⁻¹) and C=O from oxalate (1700–1750 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from differences in substituent effects (e.g., methylation at position 7 vs. other groups) or solubility variations due to the oxalate counterion. To address this:

- Conduct comparative bioassays using standardized protocols (e.g., antiplasmodial activity testing against Plasmodium falciparum with controlled pH and solvent systems) .

- Perform solubility studies in DMSO, ethanol, or aqueous buffers to correlate bioactivity with bioavailability .

- Use computational docking to assess binding affinity to target proteins (e.g., malaria enzymes) and compare with structural analogs .

Advanced: What computational methods predict the compound’s coordination chemistry with metal ions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the ligand geometry and calculate binding energies with transition metals (e.g., Cd²⁺, Cu²⁺) to predict stable complexes .

- Molecular Dynamics (MD) : Simulate solvent effects on metal-ligand stability in aqueous or organic media.

- Crystallographic Software (SHELX) : Refine X-ray diffraction data to determine bond lengths and angles in synthesized metal complexes .

Example: The cadmium complex in shows distorted octahedral geometry, with coordination via the quinoline N, amino N, and ethylamino N atoms.

Basic: What are safe handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : No acute toxicity data are available, so treat as a potential irritant and consult safety sheets for analogous quinolines .

Advanced: How can crystallographic software (e.g., SHELX) resolve challenges in structure determination?

Methodological Answer:

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) for accurate refinement.

- SHELXL Refinement : Apply constraints for disordered oxalate counterions and anisotropic displacement parameters for heavy atoms (e.g., Cd in complexes) .

- Validation Tools : Check for errors using CIF validation reports and PLATON to ensure geometric accuracy .

Case Study : The title compound’s cadmium complex in required SHELXL for refining bridging chloride ions and hydrogen-bonding networks.

Advanced: How does the diethylaminoethylamino side chain influence metal-binding selectivity?

Methodological Answer:

- Denticity : The side chain acts as a tridentate ligand , coordinating via quinoline N, amino N, and ethylamino N atoms. This favors binding to hard Lewis acids (e.g., Cd²⁺, Zn²⁺) over softer metals .

- Steric Effects : Methylation at position 7 may reduce steric hindrance, enhancing metal access to the binding site.

- Comparative Studies : Synthesize analogs (e.g., dimethylamino or pyrrolidine variants) and compare stability constants via potentiometric titrations .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine substitution reactions .

- Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates.

- Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.